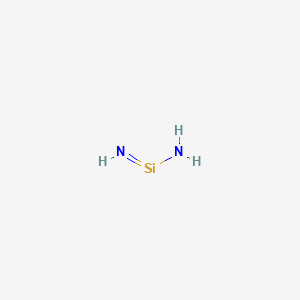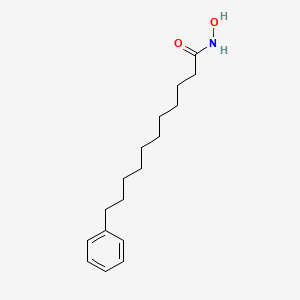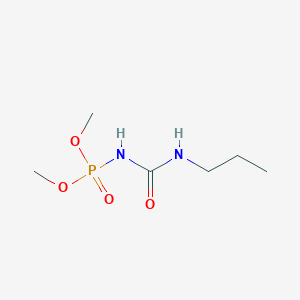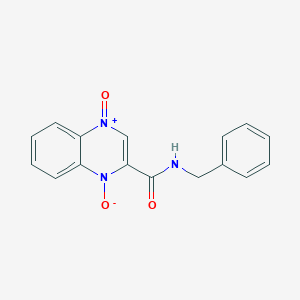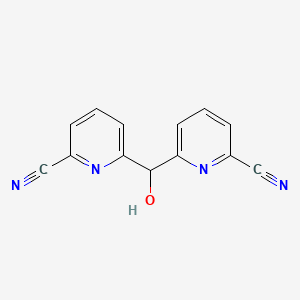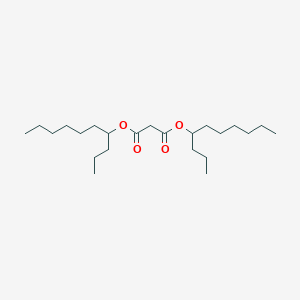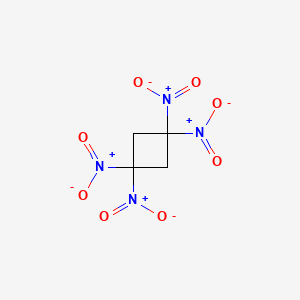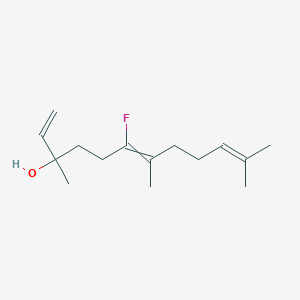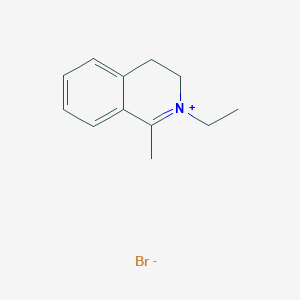
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound derived from the isoquinoline structure. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl bromide and methyl iodide in the presence of a base, such as sodium hydride, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like cyanide or thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium thiocyanate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Corresponding nitriles or thiocyanates.
Aplicaciones Científicas De Investigación
2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
N-Methyl-3,4-dihydroisoquinoline: Similar structure but lacks the ethyl group, leading to different chemical properties.
2-Ethyl-3,4-dihydroisoquinoline: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 2-Ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
113665-04-6 |
|---|---|
Fórmula molecular |
C12H16BrN |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-ethyl-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C12H16N.BrH/c1-3-13-9-8-11-6-4-5-7-12(11)10(13)2;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SQLQPQDZGXOLFM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C2=CC=CC=C2CC1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)

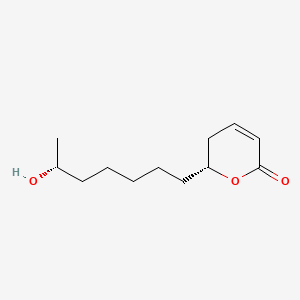
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)

